

# 5-Acetyl-2-(phenylmethoxy)benzamide: A Technical Overview

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## Compound of Interest

Compound Name:	5-Acetyl-2-(phenylmethoxy)benzamide
Cat. No.:	B050027

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## Introduction

**5-Acetyl-2-(phenylmethoxy)benzamide** is a chemical compound with the molecular formula C16H15NO3. It is recognized primarily as an impurity in the manufacturing of Labetalol, a medication used to treat high blood pressure.<sup>[1]</sup> This guide provides a summary of its known basic properties. However, it is important to note that detailed experimental data for this specific compound is limited in publicly available scientific literature. Much of the information is derived from supplier specifications and data for structurally related compounds.

## Chemical and Physical Properties

A summary of the available chemical and physical properties for **5-Acetyl-2-(phenylmethoxy)benzamide** is presented below. It is critical to note that experimentally determined values for properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

Property	Value	Source(s)
CAS Number	75637-30-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C16H15NO3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	269.3 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Yellow Solid	Pharmaffiliates
Storage Temperature	2-8°C (Refrigerator)	Pharmaffiliates
Predicted XlogP	1.9	<a href="#">[3]</a>
Purity	98.55%	<a href="#">[1]</a>

Note: The appearance and storage temperature are based on supplier information and may vary.

## Spectral and Analytical Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for **5-Acetyl-2-(phenylmethoxy)benzamide** is not readily available in the surveyed literature. However, predicted mass spectrometry data has been calculated.

Predicted Mass Spectrometry Data:

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	270.11248	161.2
[M+Na] <sup>+</sup>	292.09442	167.7
[M-H] <sup>-</sup>	268.09792	167.6
[M+NH <sub>4</sub> ] <sup>+</sup>	287.13902	176.6
[M+K] <sup>+</sup>	308.06836	164.6
[M+H-H <sub>2</sub> O] <sup>+</sup>	252.10246	153.3

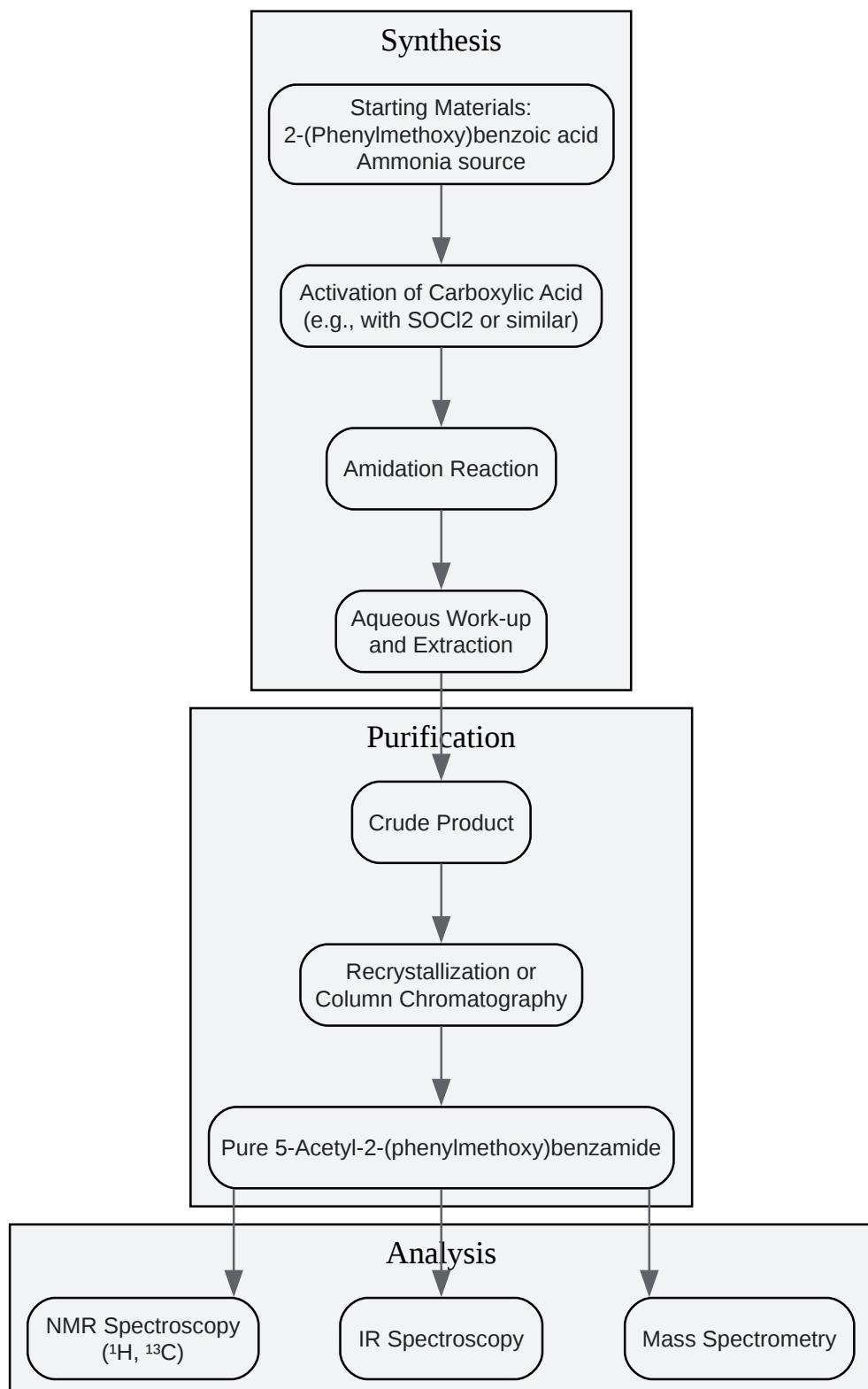
Source:[\[3\]](#)

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **5-Acetyl-2-(phenylmethoxy)benzamide** are not described in the available literature. One source mentions the synthesis of the related compound, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, from **5-acetyl-2-(phenylmethoxy)benzamide**, suggesting a potential synthetic route.<sup>[4]</sup>

A general synthetic approach for benzamide derivatives often involves the coupling of a carboxylic acid (or its activated form, such as an acid chloride) with an amine. For the purification of solid organic compounds, techniques like recrystallization or column chromatography are commonly employed. Analytical characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Below is a hypothetical workflow for the synthesis and characterization of **5-Acetyl-2-(phenylmethoxy)benzamide** based on general organic chemistry principles.

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